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Isocyanato(methanesulfonyl)methane

Cat. No.: B1528364
CAS No.: 1161826-12-5
M. Wt: 135.14 g/mol
InChI Key: KLBXRKHTNWQTNR-UHFFFAOYSA-N
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Description

Contextualization within Reactive Intermediates and Versatile Building Blocks

Isocyanato(methanesulfonyl)methane, also known as methanesulfonyl isocyanate, belongs to the broader class of sulfonyl isocyanates. These compounds are characterized by the presence of both an isocyanate (-N=C=O) and a sulfonyl (-SO2-) functional group. The juxtaposition of these two groups imparts a unique reactivity profile to the molecule.

The isocyanate group is a powerful electrophile, readily undergoing nucleophilic attack at the central carbon atom. This reactivity is the cornerstone of its utility in forming a wide array of chemical bonds. The methanesulfonyl group, on the other hand, acts as a strong electron-withdrawing group, which further enhances the electrophilicity of the adjacent isocyanate carbon. This electronic effect makes this compound a highly reactive intermediate.

As a versatile building block, this compound offers chemists a tool for introducing both the isocyanate and the methanesulfonyl functionalities into a target molecule. This dual functionality is particularly valuable in the construction of complex molecular architectures. The sulfonyl group can influence the stereochemistry of reactions and can also serve as a leaving group in subsequent transformations.

Significance in Contemporary Synthetic Methodologies and Chemical Transformations

The significance of this compound in contemporary organic synthesis lies in its predictable yet potent reactivity. Its reactions are central to the formation of a variety of important organic compounds.

One of the most prominent applications of sulfonyl isocyanates, including the methanesulfonyl derivative, is in cycloaddition reactions. For instance, they can participate in [4+2] cycloadditions with dienes. Unlike some other isocyanates, aryl sulfonyl isocyanates show a reduced tendency for self-dimerization, making the [4+2] cycloaddition a cleaner and more efficient process. rsc.org

Furthermore, the reaction of this compound with various nucleophiles leads to the synthesis of a diverse range of compounds. For example, its reaction with amines yields sulfonylureas, a class of compounds with significant biological activity. The reaction with alcohols produces sulfonylcarbamates. These reactions are typically high-yielding and proceed under mild conditions. rsc.orgresearchgate.net

A notable example of its application is in the synthesis of Sulprostone, a prostaglandin (B15479496) E2 analog. In this synthesis, methanesulfonyl isocyanate is reacted with a carboxylic acid derivative to form an N-methanesulfonyl amide, demonstrating its utility in the preparation of complex, biologically active molecules. chemicalbook.com

The general reactivity of sulfonyl isocyanates is summarized in the table below:

NucleophileProduct
AminesSulfonylureas
AlcoholsSulfonylcarbamates
Carboxylic AcidsN-Acyl sulfonylureas (can decarboxylate)
DienesCycloadducts (e.g., dihydrouracils)

Overview of Current Research Landscape and Key Academic Challenges

The current research landscape for sulfonyl isocyanates is vibrant, with a focus on expanding their synthetic utility and exploring new reaction pathways. rsc.orgrsc.orgresearchgate.net While much of the published research focuses on aryl sulfonyl isocyanates, the principles are often applicable to their aliphatic counterparts like this compound.

A key area of ongoing research is the development of novel catalytic systems to control the regioselectivity and stereoselectivity of reactions involving sulfonyl isocyanates. The use of chiral catalysts to induce asymmetry in cycloaddition reactions is a particularly active field of investigation.

One of the academic challenges lies in the synthesis of this compound itself. The general preparation of sulfonyl isocyanates often involves the use of hazardous reagents like phosgene (B1210022). google.com A patent describes the preparation of various sulfonyl isocyanates by reacting the corresponding sulfonamides with phosgene. google.com Developing greener and safer synthetic routes to this and other isocyanates is a significant goal for the chemical community.

Another challenge is to fully elucidate the reaction mechanisms of sulfonyl isocyanates in various transformations. A deeper understanding of the intermediates and transition states involved will enable chemists to design more efficient and selective synthetic methods. For instance, in some reactions, the sulfonyl group can act as a leaving group, leading to the formation of new products. rsc.org

The table below outlines some key research areas and challenges related to sulfonyl isocyanates:

Research AreaKey Academic Challenges
CatalysisDevelopment of efficient and selective catalysts for cycloadditions and other reactions.
Green ChemistryFinding safer, non-phosgene routes for the synthesis of sulfonyl isocyanates.
Mechanistic StudiesDetailed investigation of reaction pathways to improve predictability and control.
New ApplicationsExploring the use of sulfonyl isocyanates in the synthesis of novel materials and pharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NO3S B1528364 Isocyanato(methanesulfonyl)methane CAS No. 1161826-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isocyanato(methylsulfonyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO3S/c1-8(6,7)3-4-2-5/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBXRKHTNWQTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161826-12-5
Record name isocyanato(methanesulfonyl)methane
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Synthetic Methodologies for Isocyanato Methanesulfonyl Methane

Direct Synthesis Routes and Optimization Strategies

The direct synthesis of isocyanato(methanesulfonyl)methane is not extensively documented in publicly available scientific literature. However, based on established organic chemistry principles and analogous transformations, the most probable route involves the conversion of a suitable precursor, such as N-((methanesulfonyl)methyl)formamide.

Precursor Chemistry and Stereochemical Considerations

The key precursor for the synthesis of this compound is N-((methanesulfonyl)methyl)formamide. The synthesis of this precursor can be achieved through the reaction of a sulfinic acid, formaldehyde, and formamide (B127407). A general method for the preparation of N-(sulfonylmethyl)formamides involves reacting a sulfinic acid salt, such as sodium methylsulfinate, with paraformaldehyde and formamide in the presence of a second acid, like formic acid. This reaction is typically performed with controlled amounts of water to facilitate the reaction.

The compound this compound (CH₃SO₂CH₂NCO) is achiral and does not possess any stereocenters. Therefore, stereochemical considerations are not a factor in its synthesis.

Catalyst Systems and Reaction Condition Optimization

The conversion of N-formyl compounds to isocyanates is a known industrial process, often achieved through catalytic dehydrogenation or oxidation at elevated temperatures. While specific catalysts for the conversion of N-((methanesulfonyl)methyl)formamide to this compound are not detailed in the literature, analogous transformations provide insight into potential catalyst systems and conditions.

Catalysts based on precious metals such as ruthenium, palladium, and platinum have been shown to be effective for the dehydrogenation of formamides to isocyanates. These reactions are typically carried out in the gas phase or in an inert, non-protic solvent at temperatures ranging from 50°C to 300°C. Another patented method describes the conversion of monomethylformamide to methyl isocyanate using a sputtered silver or silver/gold catalyst on an inert support at temperatures between 300°C and 600°C in the presence of oxygen.

The optimization of these processes would involve screening different catalysts, supports, reaction temperatures, and residence times to maximize the yield and selectivity towards this compound while minimizing side reactions.

Catalyst SystemPrecursor TypeProductReaction ConditionsReference
Ruthenium, Palladium, or Platinum black/on supportAlkyl or Aryl FormamideAlkyl or Aryl Isocyanate50-300°C, neat or in inert solventUS3960914A
Sputtered Silver or Silver/Gold on inert supportMonomethylformamideMethyl Isocyanate300-600°C, with OxygenUS4469640A

In Situ Generation and Precursor-Based Formations

The in situ generation of isocyanates offers an alternative to their isolation and storage, which can be hazardous. One documented method for the in situ generation of aryl isocyanates involves the reaction of an aryl amine with dimethyl sulfoxide (B87167) (DMSO) and trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base and carbon dioxide. This approach generates the isocyanate intermediate, which can then react with a nucleophile in the same pot. A similar strategy could potentially be adapted for the in situ generation of this compound from (methanesulfonyl)methanamine.

Furthermore, classical rearrangement reactions that form isocyanates from various precursors are relevant. These include:

The Curtius Rearrangement , which involves the thermal decomposition of an acyl azide. google.comcymitquimica.comacs.org For the synthesis of this compound, this would require the preparation of methanesulfonylacetyl azide.

The Hofmann Rearrangement , where a primary amide is converted to an isocyanate with one fewer carbon atom using bromine and a strong base. rsc.orgfrontiersin.orgorgsyn.orgpnnl.govgaylordchemical.com This would involve the treatment of methanesulfonylacetamide.

The Lossen Rearrangement , which is the conversion of a hydroxamic acid to an isocyanate. wikipedia.orgambeed.comsmolecule.com This would necessitate the synthesis of N-hydroxy-methanesulfonylacetamide.

These precursor-based formations provide alternative synthetic avenues that avoid the direct handling of potentially unstable intermediates.

Development of Sustainable and Green Synthetic Approaches

The traditional industrial synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022). wikipedia.orggoogle.com Consequently, there is a significant drive towards developing phosgene-free and more sustainable synthetic routes. rsc.orggoogle.comorgsyn.org

For the synthesis of this compound, a key aspect of a "green" approach would be to avoid phosgene or its derivatives. The catalytic dehydrogenation of N-((methanesulfonyl)methyl)formamide, as discussed previously, represents a phosgene-free route. rsc.org

Further green chemistry considerations would involve:

The use of catalysts that are abundant, have low toxicity, and can be easily recovered and recycled.

Employing solvents that are environmentally benign or conducting the reaction under solvent-free conditions.

Optimizing reaction conditions to minimize energy consumption and waste generation.

Research into the reductive carbonylation of nitro compounds and the direct synthesis of carbamates as isocyanate precursors are active areas of investigation for developing more sustainable isocyanate production methods. While not yet specifically applied to this compound, these emerging technologies could provide future pathways for its greener synthesis.

Reactivity and Mechanistic Investigations of Isocyanato Methanesulfonyl Methane

Electrophilic and Nucleophilic Reactivity Profiles of the Isocyanate Functionality

The reactivity of the isocyanate group in isocyanato(methanesulfonyl)methane is largely dictated by the electrophilic nature of its central carbon atom. This electrophilicity is significantly enhanced by the presence of the adjacent methanesulfonyl group, which acts as a potent electron-withdrawing group through resonance and inductive effects. This increased electrophilicity makes the isocyanate carbon highly susceptible to attack by a wide range of nucleophiles. rsc.org

The general reactivity of isocyanates involves the addition of nucleophiles across the C=N double bond. For instance, in reactions with primary and secondary amines, this compound is expected to readily form the corresponding substituted ureas. smolecule.com Similarly, its reaction with alcohols would yield carbamates. smolecule.com These reactions are fundamental in the application of isocyanates in organic synthesis.

Cycloaddition Reactions Involving this compound

The electronically modified isocyanate moiety in this compound is a versatile component in various cycloaddition reactions. The electron-withdrawing sulfonyl group activates the isocyanate for participation in several cycloaddition modes, including [2+2], [4+2], and even [5+2] cycloadditions.

Intramolecular cycloadditions of sulfonyl isocyanates have been investigated as a potential route to synthesize strained ring systems. In a study involving unsaturated sulfonyl isocyanates, the possibility of an intramolecular [2+2] cycloaddition with an olefinic moiety was explored. researchgate.net While the anticipated β-lactam-sulfonamide hybrids were not observed experimentally, computational studies using DFT calculations provided insight into the reaction energetics, suggesting an endergonic process. researchgate.net These theoretical investigations are crucial for understanding the feasibility and mechanism of such intramolecular cyclizations.

Intermolecular cycloadditions of sulfonyl isocyanates have been more widely reported and demonstrate the synthetic utility of this class of compounds. These reactions provide access to a variety of heterocyclic structures.

[2+2] Cycloadditions: Sulfonyl isocyanates undergo [2+2] cycloaddition with a range of unsaturated partners. For example, their reaction with amides can proceed via a [2+2] cycloaddition followed by subsequent rearrangement. nih.gov They also react with glycals (cyclic enol ethers derived from sugars) to form β-lactams. acs.org The cycloaddition with carbodiimides has also been reported. acs.org Furthermore, the reaction of sulfonyl isocyanates with enol ethers yields 4-alkoxyazetidin-2-ones. uni-stuttgart.de The stability of the resulting [2+2] cycloadducts can be influenced by the substituents on both the isocyanate and the alkene, with electron-donating groups on the alkene and electron-withdrawing groups on the isocyanate promoting the initial cycloaddition but potentially destabilizing the product. psu.edu

[4+2] Cycloadditions: Sulfonyl isocyanates can also participate in [4+2] cycloaddition reactions. For instance, they have been used in the de novo construction of enantioenriched dihydroquinazolinones through a catalytic asymmetric [4+2] cycloaddition with vinyl benzoxazinanones. nih.gov Palladium-catalyzed decarboxylative [4+2] cycloadditions using sulfonyl isocyanates have also been developed. researchgate.net In some instances, [4+2] cycloadducts can form as byproducts in reactions that primarily yield [2+2] adducts, such as the reaction with certain vinyl ethers. psu.edu

[5+2] Cycloadditions: A notable example of higher-order cycloaddition is the [5+2] cycloaddition reaction between 2-vinylaziridines and sulfonyl isocyanates. This reaction proceeds without the need for a catalyst and provides a direct route to seven-membered cyclic ureas. acs.org The reaction of methanesulfonyl isocyanate, a close analog of the title compound, with 2-vinylaziridine (B1254788) proceeds smoothly to afford the corresponding seven-membered cyclic urea (B33335) in good yield. acs.org

Cycloaddition Type Substrate Product Type Reference(s)
[2+2]AmidesSulfonyl Amidines / Acyl Sulfonyl Ureas nih.gov
[2+2]Glycalsβ-Lactams acs.org
[2+2]CarbodiimidesNot Specified acs.org
[2+2]Enol Ethers4-Alkoxyazetidin-2-ones uni-stuttgart.de
[4+2]Vinyl BenzoxazinanonesDihydroquinazolinones nih.gov
[5+2]2-VinylaziridinesSeven-membered Cyclic Ureas acs.org

The regioselectivity of [2+2] cycloadditions involving sulfonyl isocyanates is influenced by the electronic properties of the reacting partners. In reactions with olefins bearing π-donating groups, the formation of 4-substituted regioisomers is generally favored. researchgate.net

The stereochemistry of these cycloadditions has also been a subject of investigation. The reaction of tosyl isocyanate with glycals proceeds in a regio- and stereospecific manner, with the β-lactam ring forming anti to the C-3 substituent of the glycal. acs.org Studies on the cycloaddition of sulfonyl isocyanates to cis- and trans-enol ethers have provided evidence for a two-stage reaction mechanism involving a zwitterionic intermediate, which can influence the stereochemical outcome. uni-stuttgart.de This stepwise process can sometimes lead to a loss of stereospecificity, particularly in polar solvents. researchgate.net

Addition Reactions with Heteroatom Nucleophiles

The electrophilic isocyanate carbon of this compound is a prime target for addition reactions with various heteroatom nucleophiles, particularly those containing nitrogen.

The reaction of isocyanates with primary and secondary amines to form substituted ureas is a well-established and rapid transformation. smolecule.com In the case of this compound, this reaction is expected to proceed efficiently. A study on the reaction of aliphatic primary amines with hydrocarbylsulfonylisocyanates demonstrated the formation of the corresponding N-aliphatic-N'-hydrocarbylsulfonylureas in a process that can be used to prepare aliphatic isocyanates. google.com

The reactivity of sulfonyl isocyanates extends to less nucleophilic nitrogen compounds such as amides. A palladium-catalyzed cascade reaction has been reported where sulfonyl isocyanates, generated in situ, undergo a [2+2] cycloaddition with amides. Depending on the substitution pattern of the amide, this is followed by decarboxylation to yield sulfonyl amidines or, in the case of N-monosubstituted amides, results in the formation of acyl sulfonyl ureas. nih.gov

Nucleophile Reaction Conditions Product Type Reference(s)
Primary/Secondary AminesGeneral AdditionSubstituted Ureas smolecule.com
Aliphatic Primary AminesAdditionN-aliphatic-N'-hydrocarbylsulfonylureas google.com
AmidesPd-catalyzed cascadeSulfonyl Amidines / Acyl Sulfonyl Ureas nih.gov

Reactions with Oxygen-Containing Compounds (e.g., Alcohols, Water)

The isocyanate group is well-known for its reactions with nucleophiles containing active hydrogen atoms, such as alcohols and water. These reactions are fundamental in polyurethane chemistry and other synthetic applications.

In the presence of alcohols, this compound is expected to readily form N-(methanesulfonyl)carbamates. The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. The methanesulfonyl group, being strongly electron-withdrawing, enhances the electrophilicity of the isocyanate carbon, thereby increasing the reaction rate compared to alkyl or aryl isocyanates. chemrxiv.org The general mechanism for the reaction of an isocyanate with an alcohol involves the formation of a urethane (B1682113) linkage. kuleuven.be

The reaction with water leads to hydrolysis, initially forming an unstable carbamic acid derivative, which then decomposes to yield methanesulfonamide (B31651) and carbon dioxide. Computational studies on the hydrolysis of substituted isocyanates (R-NCO) have shown that the reaction is facilitated by the presence of electron-withdrawing substituents. nih.gov These studies, often employing a "two-water-molecule" model for the concerted hydrolysis, indicate that the activation enthalpy for hydrolysis correlates well with the partial positive charge on the isocyanate carbon. nih.gov For this compound, the potent electron-withdrawing nature of the methanesulfonyl group is anticipated to significantly lower the activation barrier for hydrolysis. The hydrolysis of isocyanates generally proceeds predominantly through the N=C bond. nih.gov

Table 1: Predicted Reactivity of this compound with Oxygen-Containing Nucleophiles

NucleophileProductMechanistic Notes
Alcohols (R'OH)N-(Methanesulfonyl)carbamate (CH₃SO₂NHCOOR')Nucleophilic addition to the isocyanate carbon. The rate is enhanced by the electron-withdrawing methanesulfonyl group.
Water (H₂O)Methanesulfonamide (CH₃SO₂NH₂) + Carbon Dioxide (CO₂)Initial formation of an unstable carbamic acid, followed by decarboxylation. The reaction is expected to be rapid due to the activating effect of the methanesulfonyl group.

Reactions with Sulfur-Containing Compounds (e.g., Thiols)

Analogous to alcohols, thiols (mercaptans) react with isocyanates to form thiocarbamates. The reaction of this compound with thiols is expected to be facile, given the high electrophilicity of the isocyanate carbon. The general reaction involves the nucleophilic attack of the sulfur atom of the thiol on the isocyanate carbon.

Table 2: Predicted Reactivity of this compound with Sulfur-Containing Nucleophiles

NucleophileProductMechanistic Notes
Thiols (R'SH)N-(Methanesulfonyl)thiocarbamate (CH₃SO₂NHCSOR')Nucleophilic addition of the thiol sulfur to the isocyanate carbon. The reaction is expected to be efficient.

Rearrangement Reactions and Isomerization Pathways

While the formation of isocyanates often involves rearrangement reactions such as the Curtius or Hofmann rearrangements, the rearrangement of the isocyanate group itself within a molecule like this compound is less common under typical conditions. masterorganicchemistry.com

However, addition-rearrangement reactions have been observed with arylsulfonyl isocyanates in the presence of specific reactants. For instance, the reaction of arylsulfonyl isocyanates with certain dihydro-2-methoxy-2H-pyrans leads to the formation of functionalized 2-piperidones through an addition-rearrangement pathway. nih.gov While this specific reaction may not be directly applicable to this compound without the specific pyran reactant, it highlights the potential for complex rearrangement pathways involving sulfonyl isocyanates.

Isomerization of the isocyanate group to a cyanate (B1221674) or other isomers is not a typically observed pathway for simple alkyl or sulfonyl isocyanates under normal conditions. The isocyanate form is generally the more stable isomer.

Kinetic and Thermodynamic Aspects of Reactivity

Specific experimental kinetic and thermodynamic data for the reactions of this compound are scarce in the published literature. However, valuable insights can be drawn from computational studies and experimental data on analogous compounds.

Kinetics:

The kinetics of the reactions of this compound are expected to be rapid, particularly with strong nucleophiles. The electron-withdrawing methanesulfonyl group plays a crucial role in accelerating these reactions by increasing the electrophilicity of the isocyanate carbon.

Reaction with Alcohols and Water: Computational studies on the hydrolysis of substituted isocyanates indicate that electron-withdrawing substituents significantly lower the activation enthalpy, thus increasing the reaction rate. nih.gov A similar trend is expected for the reaction with alcohols.

Reaction with Thiols: The reaction of isocyanates with thiols is known to be fast, and this reactivity is likely enhanced in this compound.

Thermodynamics:

The reactions of isocyanates with nucleophiles such as alcohols and water are generally exothermic.

Hydrolysis: The hydrolysis of isocyanates to form an amine (or in this case, a sulfonamide) and carbon dioxide is a thermodynamically favorable process. Computational studies on the hydrolysis of various isocyanates have confirmed the exergonic nature of this reaction.

Reaction with Alcohols: The formation of carbamates from isocyanates and alcohols is also an exothermic process, which drives the reaction towards the product side.

Table 3: Estimated Kinetic and Thermodynamic Parameters for the Reactivity of this compound

ReactionKinetic AspectThermodynamic Aspect
Reaction with AlcoholsFast, accelerated by the electron-withdrawing SO₂CH₃ group.Exothermic
Reaction with WaterVery fast, low activation enthalpy predicted due to the electron-withdrawing SO₂CH₃ group.Exergonic
Reaction with ThiolsFast, likely faster than with corresponding alkyl isocyanates.Exothermic

It is important to note that the values in the table are qualitative estimations based on the known reactivity of sulfonyl isocyanates and computational studies on related systems. Experimental determination of these parameters for this compound would be necessary for a precise quantitative understanding.

Theoretical and Computational Studies of Isocyanato Methanesulfonyl Methane

Quantum Chemical Calculations on Molecular Structure

Quantum chemical calculations are foundational to the theoretical investigation of a molecule. Using methods like Density Functional Theory (DFT) or ab initio approaches (e.g., Møller-Plesset perturbation theory), one can obtain a detailed picture of the molecule's geometry and electronic landscape. For Isocyanato(methanesulfonyl)methane, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The electronic structure dictates the reactivity and physical properties of a molecule. A computational analysis of this compound would involve mapping its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, would quantify the nature of the chemical bonds. This method partitions the electron density into localized bonds and lone pairs, providing a clear picture of the covalent and ionic character of the bonds within the molecule.

Furthermore, calculating the electrostatic potential and partial atomic charges would reveal the charge distribution across the molecule. In this compound, significant charge separation is expected due to the high electronegativity of the oxygen and nitrogen atoms. The sulfonyl group (SO₂) is a strong electron-withdrawing group, while the isocyanate group (-NCO) is a potent electrophile. The table below illustrates the type of data that NBO analysis would provide.

Table 1: Illustrative Natural Bond Orbital (NBO) Analysis and Partial Atomic Charges Calculated at the B3LYP/6-311G(d,p) level of theory. Data is representative for analogous structures.

Atom Natural Charge (e) Hybridization
S +1.5 - +1.7 ~sp³
O (sulfonyl) -0.8 - -0.9 ~sp²
N (isocyanate) -0.5 - -0.6 ~sp
C (isocyanate) +0.7 - +0.8 ~sp
O (isocyanate) -0.4 - -0.5 ~sp²

This compound possesses several rotatable single bonds, primarily the C-S and C-N bonds. This allows for the existence of multiple conformers (rotational isomers). A conformational analysis would involve systematically rotating these bonds and calculating the potential energy at each step to map out the potential energy surface. This process identifies the lowest-energy (most stable) conformers and the energy barriers to rotation between them.

The relative energies of different conformers are crucial for understanding which shapes the molecule is most likely to adopt at a given temperature. Such an analysis would likely show that steric hindrance between the bulky methanesulfonyl group and the isocyanate group plays a significant role in determining the preferred conformation.

Table 2: Example of Relative Energies for Postulated Conformers Relative energies calculated for hypothetical conformers. ΔE represents the energy difference relative to the most stable conformer (Conf-1).

Conformer Dihedral Angle (C-S-C-N) Relative Energy (ΔE) in kcal/mol
Conf-1 ~60° (gauche) 0.00
Conf-2 180° (anti) +1.5

Computational Elucidation of Reaction Mechanisms

Computational chemistry is invaluable for studying how reactions occur. For a reactive molecule like this compound, theoretical calculations can map out entire reaction pathways, for instance, in its reaction with nucleophiles like alcohols or amines.

A key goal in studying a reaction mechanism is to locate the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy of the reactants and the transition state, the activation energy barrier (Ea) can be determined. This barrier dictates the rate of the reaction; a lower barrier implies a faster reaction. For the reaction of this compound with a nucleophile, the calculations would likely model the approach of the nucleophile to the electrophilic carbon of the isocyanate group.

Reactions are typically carried out in a solvent, which can have a profound impact on the reaction pathway and energetics. Computational solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes reactants, transition states, and products. For a polar molecule reacting in a polar solvent, solvation effects are expected to be significant, potentially lowering the activation energy and altering the reaction mechanism compared to the gas phase.

Prediction of Reactivity, Selectivity, and Reaction Outcomes

By combining electronic structure data with mechanistic studies, a predictive model of reactivity can be built. Reactivity indices, derived from conceptual DFT, such as the Fukui function or local softness, can be calculated to predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack.

For this compound, these calculations would almost certainly identify the isocyanate carbon as the primary electrophilic site, making it highly reactive towards nucleophiles. The methanesulfonyl group, being strongly electron-withdrawing, enhances the electrophilicity of the isocyanate carbon, suggesting the compound is highly reactive. In reactions with molecules containing multiple nucleophilic sites, computational models could also predict the selectivity (which site reacts preferentially) by comparing the activation barriers for different possible reaction pathways.

Application of Advanced Computational Methodologies (e.g., DFT, Ab Initio, Molecular Dynamics)

Advanced computational methodologies are pivotal in modern chemistry for elucidating the properties and reactivity of novel or challenging molecules. For a compound like this compound, these techniques can provide fundamental insights into its electronic structure, geometry, and potential behavior in chemical reactions, especially in the absence of extensive experimental data. Methodologies such as Density Functional Theory (DFT), Ab Initio calculations, and Molecular Dynamics (MD) simulations offer a powerful lens through which to examine such compounds.

While specific, in-depth computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the application of these advanced methods can be understood by examining studies on analogous compounds containing sulfonyl and isocyanate functionalities. These studies establish a clear precedent for how such techniques would be applied to understand the nuanced characteristics of this compound.

Density Functional Theory (DFT)

DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT would be instrumental in determining its equilibrium geometry, vibrational frequencies, and electronic properties. Researchers would typically employ a range of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p), aug-cc-pVTZ) to model the molecule.

Key parameters that would be investigated include:

Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles to predict the three-dimensional structure of the molecule.

Vibrational Analysis: Prediction of the infrared (IR) spectrum. The characteristic vibrational frequencies for the isocyanate (-N=C=O) and sulfonyl (-SO2-) groups would be of particular interest for spectroscopic identification.

Electronic Properties: Determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Reaction Mechanisms: DFT is a powerful tool for mapping out the potential energy surfaces of reactions involving this compound, allowing for the identification of transition states and the calculation of activation barriers.

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and can provide benchmark data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, would yield highly accurate results for this compound.

Applications of Ab Initio methods would include:

High-Accuracy Geometric and Electronic Structures: Providing definitive predictions of the molecule's structure and electronic distribution.

Thermochemical Data: Calculating precise enthalpies of formation and reaction energies, which are crucial for understanding the compound's stability and thermodynamics.

Molecular Dynamics (MD) Simulations

MD simulations would be employed to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can provide insights into:

Conformational Dynamics: Exploring the different conformations the molecule can adopt at various temperatures and in different solvent environments.

Intermolecular Interactions: Simulating how this compound interacts with other molecules, which is essential for understanding its behavior in solution or in the solid state.

Hypothetical Data Table Based on Computational Studies of Analogous Compounds

The following table represents the type of data that would be generated from DFT calculations on this compound, based on findings for similar molecules.

Calculated PropertyHypothetical Value (B3LYP/6-311+G(d,p))Significance
HOMO Energy -8.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy -1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 7.3 eVRelates to the chemical reactivity and kinetic stability of the molecule.
Dipole Moment 4.5 DQuantifies the polarity of the molecule.
N=C=O Asymmetric Stretch Freq. ~2250 cm⁻¹A characteristic vibrational mode for identification by IR spectroscopy.
SO₂ Symmetric Stretch Freq. ~1150 cm⁻¹A characteristic vibrational mode for identification by IR spectroscopy.

Advanced Spectroscopic and Structural Elucidation Methodologies for Isocyanato Methanesulfonyl Methane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the cornerstone for determining the precise molecular structure of Isocyanato(methanesulfonyl)methane in solution. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the atoms.

For the proposed structure of this compound (CH₃SO₂CH₂NCO), ¹H and ¹³C NMR spectra would exhibit characteristic signals. The electron-withdrawing nature of both the methanesulfonyl (CH₃SO₂) and isocyanate (NCO) groups significantly influences the chemical shifts of the adjacent nuclei.

In the ¹H NMR spectrum, two singlets are predicted. The methyl protons (CH₃) of the methanesulfonyl group would appear as a singlet, anticipated in the region of δ 3.0-3.3 ppm. The methylene (B1212753) protons (-CH₂-), being flanked by two strongly electron-withdrawing groups (SO₂ and NCO), would be significantly deshielded and are expected to produce a singlet further downfield, likely in the δ 4.5-5.0 ppm range.

The ¹³C NMR spectrum would provide further structural confirmation. The methyl carbon (CH₃) is expected around δ 40-45 ppm. The methylene carbon (-CH₂-) would be shifted significantly downfield to approximately δ 60-70 ppm. The carbon of the isocyanate group (-NCO) has a characteristic chemical shift in the range of δ 120-130 ppm.

To unequivocally link these assignments, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. An HSQC experiment would show direct one-bond correlations between the protons and the carbons they are attached to (CH₃ protons to the CH₃ carbon; CH₂ protons to the CH₂ carbon). An HMBC experiment would reveal longer-range (2-3 bond) correlations, for instance, between the methylene protons and the isocyanate carbon, providing definitive proof of the -CH₂-NCO linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus TypeFunctional GroupPredicted Chemical Shift (δ, ppm)MultiplicityKey HMBC Correlations
¹HCH₃ -SO₂3.0 - 3.3SingletC of CH₂
¹HSO₂-CH₂ -NCO4.5 - 5.0SingletC of CH₃, C of NCO
¹³CC H₃-SO₂40 - 45Quartet (in ¹H-coupled)H of CH₂, H of CH₃
¹³CSO₂-C H₂-NCO60 - 70Triplet (in ¹H-coupled)H of CH₂, H of CH₃
¹³C-NC O120 - 130SingletH of CH₂

Given the reactive nature of the isocyanate group, in situ and FlowNMR techniques are powerful tools for studying the synthesis of this compound. These methods allow for real-time observation of the reaction mixture directly within the NMR spectrometer.

By monitoring the reaction as it proceeds, researchers can identify transient intermediates, determine reaction kinetics, and optimize process parameters. For example, in a potential synthesis from a precursor like methanesulfonylmethylamine, the conversion to the final isocyanate product could be tracked by observing the disappearance of the starting material's signals and the concurrent appearance of the product's characteristic resonances. This approach provides crucial mechanistic insights that are unobtainable through traditional offline analysis of quenched reaction aliquots.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are essential for identifying the key functional groups within the molecule. The isocyanate and sulfonyl groups give rise to highly characteristic and intense absorption bands.

The most prominent feature in the IR spectrum is the strong, sharp asymmetric stretching vibration of the isocyanate (-N=C=O) group, which appears in a relatively clean region of the spectrum, typically between 2250 and 2280 cm⁻¹. researchgate.net The sulfonyl group (-SO₂-) is characterized by two strong stretching vibrations: an asymmetric stretch (νas) near 1350-1300 cm⁻¹ and a symmetric stretch (νs) near 1160-1120 cm⁻¹. msu.edupressbooks.pub Additional bands corresponding to C-H stretching and bending vibrations would also be present.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Isocyanate (-N=C=O)Asymmetric Stretch2280 - 2250Very Strong, Sharp
Sulfonyl (-SO₂-)Asymmetric Stretch1350 - 1300Strong
Sulfonyl (-SO₂-)Symmetric Stretch1160 - 1120Strong
C-H (Aliphatic)Stretch3000 - 2850Medium
CH₂ / CH₃Bending (Scissoring/Deformation)1470 - 1420Medium to Weak

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula of C₃H₅NO₃S (calculated exact mass: 135.0014).

Under electron ionization (EI), the molecule will fragment in a predictable manner, providing further structural evidence. chemguide.co.ukwikipedia.org The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral fragments. whitman.edulibretexts.org Key fragmentation pathways would include the cleavage of bonds adjacent to the heteroatoms.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted)Ion StructureFragmentation Pathway
135[CH₃SO₂CH₂NCO]⁺Molecular Ion (M⁺)
93[CH₃SO₂CH₂]⁺Loss of isocyanate radical (•NCO)
79[CH₃SO₂]⁺Cleavage of the CH₂-SO₂ bond
56[CH₂NCO]⁺Cleavage of the CH₂-SO₂ bond
42[NCO]⁺Loss of the methanesulfonylmethyl radical

X-ray Crystallography for Solid-State Structural Determination of Analogues and Adducts

While this compound itself may be a liquid or low-melting solid, X-ray crystallography provides the definitive method for determining the three-dimensional structure of suitable crystalline derivatives. wikipedia.org Due to the high reactivity of isocyanates, they are often converted into more stable, crystalline adducts, such as ureas (by reaction with an amine) or urethanes (by reaction with an alcohol), for structural analysis. researchgate.net

The process involves synthesizing a suitable derivative, growing a high-quality single crystal, and then analyzing it using an X-ray diffractometer. rsc.org The resulting diffraction pattern is used to calculate the electron density map of the crystal, revealing the precise positions of each atom in the molecule. This analysis confirms bond lengths, bond angles, and torsional angles, and provides insight into intermolecular interactions like hydrogen bonding within the crystal lattice. pharmahealthsciences.net Such a structure of a derivative would unequivocally confirm the core atomic skeleton of the parent isocyanate.

Other Advanced Analytical Techniques for Reaction Progress and Purity Assessment

Beyond the primary spectroscopic methods, other analytical techniques are vital for routine analysis, such as monitoring reaction progress and assessing final product purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile components in a mixture. For a compound like this compound, GC-MS can be used to assess purity by separating it from residual starting materials, solvents, or by-products. Given the reactivity of isocyanates, derivatization is sometimes employed to create more stable analytes for GC analysis. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) is another essential tool, particularly for monitoring reactions or analyzing samples that are not suitable for GC. epa.gov A challenge with isocyanates is their reactivity towards common protic solvents used in reversed-phase HPLC. Therefore, methods may employ aprotic mobile phases or involve pre-column derivatization to form a stable, UV-active derivative that can be easily quantified. nih.gov

Applications of Isocyanato Methanesulfonyl Methane in Advanced Organic Synthesis

Role as a Key Building Block for Heterocyclic Compound Synthesis

There is currently no available scientific literature that documents the use of Isocyanato(methanesulfonyl)methane as a building block for the synthesis of heterocyclic compounds. The reactivity of the isocyanate group with various nucleophiles and the potential for the methanesulfonyl group to act as a leaving group or participate in cyclization reactions are well-established principles in organic chemistry. However, the specific application of these principles using this compound has not been reported.

Precursor for N-Sulfonylated Compounds (e.g., Sulfonamides, Sulfonylureas, Sulfonylcarbamates)

The synthesis of N-sulfonylated compounds is a cornerstone of medicinal and agricultural chemistry. While methanesulfonyl chloride is a common reagent for introducing the methanesulfonyl group, and isocyanates are precursors to ureas and carbamates, the use of this compound as a direct precursor for N-sulfonylated compounds like sulfonamides, sulfonylureas, or sulfonylcarbamates is not described in the current body of scientific literature.

Utility in the Construction of Complex Molecular Architectures and Scaffolds

The potential for this compound to contribute to the construction of complex molecular architectures remains theoretical. Its bifunctional nature suggests it could be a valuable linker or scaffold component, but no studies demonstrating this utility have been published.

Development of Novel Synthetic Methodologies Employing this compound as a Reagent

The development of novel synthetic methodologies relies on the exploration of new reagents and their reactivity. At present, there are no documented synthetic methods that specifically employ this compound as a key reagent.

Stereoselective Synthesis and Chiral Induction Using this compound-Derived Reagents

The investigation of stereoselective synthesis and chiral induction requires the use of chiral reagents or catalysts. There is no information available on the synthesis or application of chiral derivatives of this compound for such purposes.

Future Research Directions and Emerging Perspectives

Exploration of Novel Synthetic Strategies for Isocyanato(methanesulfonyl)methane and its Derivatives

Future research will likely focus on developing more efficient and versatile synthetic routes to this compound and its derivatives, moving beyond traditional methods. One promising avenue is the expansion of the Aza-Wittig reaction . This reaction, which can convert carbon dioxide and iminophosphoranes into isocyanates, offers a phosgene-free alternative for synthesis. nih.govwikipedia.org The use of solid-supported reagents in the Aza-Wittig reaction could also simplify product purification by mitigating the issue of triphenylphosphine (B44618) oxide byproduct removal. wikipedia.org

Another area of exploration is the development of novel catalytic systems. For instance, the synthesis of sulfonyl isocyanates from sulfonyl chlorides and trimethylsilyl (B98337) isocyanate can be achieved in the presence of Lewis acid catalysts. hud.ac.uk Investigating a broader range of catalysts for this transformation could lead to higher yields and milder reaction conditions.

Furthermore, the development of one-pot synthesis protocols will be a key objective. A one-pot, two-step process combining nucleophilic substitution and a Staudinger–aza-Wittig reaction has been successfully used for the synthesis of N,N'-disubstituted urea (B33335) derivatives via an isocyanate intermediate. beilstein-journals.org Adapting such methodologies for the direct synthesis of this compound could significantly improve synthetic efficiency.

Synthetic StrategyPotential AdvantagesKey Research Focus
Aza-Wittig ReactionPhosgene-free, versatileDevelopment of new catalysts, use of solid-supported reagents
Lewis Acid CatalysisHigh yield and purityExploration of a wider range of Lewis acid catalysts
One-Pot SynthesesIncreased efficiency, reduced wasteAdaptation of existing multi-component reactions

Investigation of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of this compound remains a fertile ground for discovery. A key area for future investigation is its participation in various cycloaddition reactions . While [2+2] cycloadditions of sulfonyl isocyanates with alkenes are known to form β-lactams, the mechanistic pathways can vary from concerted to stepwise depending on the electronic nature of the alkene. researchtrends.net Further studies could uncover new cycloaddition pathways with different unsaturated partners, leading to novel heterocyclic scaffolds. For example, rhodium-catalyzed [4+2] cycloaddition of α,β-unsaturated imines and isocyanates has been shown to produce pyrimidinones. nih.gov Exploring similar catalytic systems with this compound could unlock new synthetic possibilities.

The potential for mechanically induced reactions also presents an exciting frontier. Research on other isocyanates has shown that mechanical force can induce a retro [2+2] cycloaddition, generating an isocyanate from a 1,2-diazetidinone mechanophore. rsc.org Investigating whether this compound or its derivatives can be generated or participate in such mechanochemical transformations could open up new avenues in polymer chemistry and materials science.

Moreover, a deeper mechanistic understanding of its reactions is crucial. Kinetic and mechanistic studies, such as those performed on the reaction of methane (B114726) sulfonamide with the OH radical, can provide valuable insights into the atmospheric chemistry and reactivity of related compounds. copernicus.org

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The integration of flow chemistry and automated synthesis platforms promises to revolutionize the production and study of this compound. Flow chemistry offers significant advantages for handling hazardous reagents and highly exothermic reactions, which are often associated with isocyanate synthesis. rsc.org A continuous flow process for producing isocyanates via the Curtius rearrangement has been patented, highlighting the potential for improved safety and scalability. google.com Applying these principles to the synthesis of this compound could enable safer, more efficient, and scalable production.

Automated synthesis platforms can accelerate the discovery and optimization of new reactions and derivatives. imperial.ac.uksigmaaldrich.com These platforms allow for high-throughput screening of reaction conditions, catalysts, and substrates, significantly reducing the time and resources required for research and development. chemspeed.com For example, an automated platform could be employed to rapidly explore the scope of the Aza-Wittig reaction for the synthesis of a library of this compound derivatives.

TechnologyApplication to this compoundPotential Benefits
Flow ChemistrySynthesis and in-line purificationEnhanced safety, scalability, and process control
Automated SynthesisHigh-throughput screening of reaction conditions and derivativesAccelerated discovery, optimization of synthetic routes

Advanced Computational Modeling for Rational Design of New Reactivity and Applications

Advanced computational modeling , particularly using Density Functional Theory (DFT), will be instrumental in rationally designing new reactions and applications for this compound. DFT calculations can provide deep insights into reaction mechanisms, transition states, and the electronic properties of molecules. researchgate.net For instance, computational studies have been used to compare the hydrolysis of N-sulfinylamines and isocyanates, revealing differences in their reactivity based on the proton affinities of the nitrogen and oxygen atoms. nih.gov Similar studies on this compound could predict its reactivity with various nucleophiles and guide experimental design.

Computational modeling can also be used to explore the potential of this compound in new applications. For example, DFT studies have been employed to investigate the mechanism of methane hydroxylation by various catalysts. osti.gov Such computational approaches could be used to model the interaction of this compound with biological targets or materials surfaces, aiding in the design of new pharmaceuticals or functional materials.

Pursuit of Sustainable and Green Chemical Synthesis Paradigms for this compound Chemistry

The development of sustainable and green chemical synthesis paradigms is a critical future direction for the chemistry of this compound. A major focus will be the avoidance of hazardous reagents like phosgene (B1210022), which is traditionally used in isocyanate production. rsc.orgresearchgate.net Phosgene-free routes, such as those utilizing the Aza-Wittig reaction with carbon dioxide, are highly desirable. beilstein-journals.org

Another key aspect of green chemistry is the use of renewable feedstocks. While this compound itself is not directly derived from biomass, the principles of green chemistry can be applied to its synthesis and subsequent transformations. For example, methanesulfonic acid, a related compound, is considered a green acid due to its biodegradability and low toxicity. rsc.org Exploring the use of such green reagents and solvents in the synthesis and reactions of this compound will be crucial.

Furthermore, the development of catalytic processes that minimize waste and energy consumption is a central tenet of green chemistry. This includes the use of highly efficient and recyclable catalysts, as well as processes that operate under mild conditions. The conversion of methane, a potent greenhouse gas, into valuable chemicals is also a significant goal of green chemistry research. rsc.org

Green Chemistry PrincipleApplication to this compound
Use of Safer ReagentsDevelopment of phosgene-free synthetic routes
Use of Renewable FeedstocksExploration of bio-based starting materials for derivatives
CatalysisDesign of highly efficient and recyclable catalysts
Waste PreventionDevelopment of atom-economical reactions and one-pot syntheses
Energy EfficiencyOptimization of reactions to proceed under milder conditions

Concluding Remarks

Summary of Key Academic Research Findings on Isocyanato(methanesulfonyl)methane

The available academic and patent literature on this compound is limited. The primary focus of the existing information is on its synthesis from methyl methanesulfonylacetate and its general reactivity profile as a potent electrophile. ambeed.com Research indicates its utility as an intermediate in organic synthesis, particularly for creating substituted ureas and carbamates. ambeed.com However, detailed mechanistic studies and a broad exploration of its synthetic applications, especially in cycloaddition reactions, are not yet prevalent in the public domain.

Broader Implications for Fundamental Organic Chemistry and Methodology Development

The study of this compound and related sulfonyl isocyanates contributes to the broader understanding of isocyanate chemistry. The pronounced electrophilicity of these compounds makes them valuable tools for the construction of complex molecules under mild conditions. Further research into the reactivity and synthetic scope of this compound could lead to the development of novel synthetic methodologies for the preparation of biologically active compounds and advanced materials. The unique combination of the isocyanate and sulfonyl functional groups offers opportunities for tandem reactions and the synthesis of novel heterocyclic scaffolds, which remains an area ripe for exploration in fundamental organic chemistry.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the molecular structure of Isocyanato(methanesulfonyl)methane?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identify functional groups such as the isocyanate (N=C=O) and sulfonyl (SO₂) moieties. For example, the OCN stretching vibration in methyl isocyanate appears at 2263 cm⁻¹ . Similar analysis can be extrapolated for sulfonyl stretches (e.g., S=O asymmetric/symmetric vibrations near 1350–1150 cm⁻¹ ).

  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns. Electron ionization (EI-MS) can detect the parent ion (e.g., m/z 57 for methyl isocyanate) and characteristic fragments like CH₃NCO⁺ .

  • Gas Chromatography (GC) : Optimize retention indices using non-polar columns (e.g., OV-101) and temperature ramps to assess purity and stability .

    • Data Table :
Functional GroupIR Band (cm⁻¹)AssignmentReference
N=C=O (isocyanate)2263Asymmetric stretch
S=O (sulfonyl)1350–1150Asymmetric/symmetric stretch[General sulfonyl data]

Q. What are the primary safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), goggles, and respirators compliant with standards like NIOSH or EN 166 .
  • Ventilation : Implement local exhaust systems to limit vapor exposure. Ensure fume hoods are used for synthesis or handling .
  • Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste .
  • First Aid : Immediate eye irrigation for 15+ minutes; skin decontamination with soap/water; medical attention for inhalation exposure .

Q. How can researchers synthesize this compound, and what are the critical reaction conditions?

  • Methodological Answer :

  • Route : React methanesulfonyl chloride (CH₃SO₂Cl) with sodium cyanate (NaOCN) or via nucleophilic substitution under anhydrous conditions.
  • Conditions : Maintain low temperatures (0–5°C) to prevent side reactions. Use aprotic solvents (e.g., dichloromethane) and monitor pH to avoid hydrolysis .
  • Validation : Confirm product purity via GC-MS and IR spectroscopy .

Advanced Research Questions

Q. What experimental approaches are used to analyze the thermal decomposition products of this compound under varying conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify mass loss at controlled heating rates (e.g., 10°C/min) to identify decomposition thresholds .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts like sulfur oxides (SOₓ) and isocyanic acid (HNCO) .
  • Toxicity Screening : Compare decomposition profiles with Acute Exposure Guideline Levels (AEGL-3 values) for occupational safety .

Q. How can computational chemistry methods predict the reactivity and stability of this compound in different solvents?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the N=C=O and S–C bonds to assess hydrolysis susceptibility. Solvent effects (e.g., polar aprotic vs. aqueous) can be modeled using implicit solvation models (e.g., COSMO) .
  • Molecular Dynamics (MD) : Simulate interactions with nucleophiles (e.g., amines) to predict reaction pathways .

Q. What methodologies are employed to resolve contradictions in reported thermodynamic properties of this compound?

  • Methodological Answer :

  • Statistical Analysis : Apply log-probit models to reconcile conflicting toxicity data, as demonstrated in AEGL derivations .
  • Cross-Validation : Use multiple techniques (e.g., calorimetry, IR, and GC-MS) to verify enthalpy of formation and proton affinity values .
  • Reproducibility Studies : Standardize experimental conditions (e.g., humidity, purity) to minimize variability .

Data Contradiction Analysis Example

  • Issue : Discrepancies in thermal stability thresholds reported in literature.
  • Resolution :
    • Compare decomposition onset temperatures across TGA studies under identical atmospheres (e.g., N₂ vs. air).
    • Validate with spectroscopic data to rule out impurities (e.g., residual solvent) affecting results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.